5-Fluorocytidine

Beschreibung

Eigenschaften

IUPAC Name |

4-amino-1-[(2R,3R,4S,5R)-3,4-dihydroxy-5-(hydroxymethyl)oxolan-2-yl]-5-fluoropyrimidin-2-one | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H12FN3O5/c10-3-1-13(9(17)12-7(3)11)8-6(16)5(15)4(2-14)18-8/h1,4-6,8,14-16H,2H2,(H2,11,12,17)/t4-,5-,6-,8-/m1/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

STRZQWQNZQMHQR-UAKXSSHOSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=C(C(=NC(=O)N1C2C(C(C(O2)CO)O)O)N)F | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C1=C(C(=NC(=O)N1[C@H]2[C@@H]([C@@H]([C@H](O2)CO)O)O)N)F | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H12FN3O5 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID60177964 | |

| Record name | 5-Fluorocytidine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60177964 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

261.21 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

2341-22-2 | |

| Record name | 5-Fluorocytidine | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=2341-22-2 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 5-Fluorocytidine | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0002341222 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 5-Fluorocytidine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60177964 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 5-Fluorocytidine | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | 5-FLUOROCYTIDINE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/VOR4X0D7WR | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Foundational & Exploratory

The Dawn of a Systemic Antifungal: An In-depth Technical Guide to the Early Studies on the Discovery of 5-Fluorocytidine

For Researchers, Scientists, and Drug Development Professionals

This technical guide delves into the foundational research surrounding the discovery of 5-Fluorocytidine (5-Fluorocytosine, 5-FC), a pivotal moment in the development of systemic antifungal therapies. Initially synthesized in 1957 as a potential anti-cancer agent, its true calling was discovered in the following years as a potent fungistatic drug. This document provides a comprehensive overview of the early synthesis, initial biological evaluations, and the elucidation of its mechanism of action, supported by quantitative data, detailed experimental protocols, and visual representations of key pathways and workflows.

Discovery and Initial Synthesis

5-Fluorocytosine (B48100) was first synthesized in 1957 by R. Duschinsky, E. Pleven, and C. Heidelberger with the intent of creating a new tumor-inhibitory compound.[1] The rationale was to introduce a fluorine atom into the pyrimidine (B1678525) ring to act as an antimetabolite. While its efficacy as an anticancer drug proved insufficient, its antifungal properties were later discovered, marking a significant advancement in treating systemic mycoses.[2]

The Original Synthesis of 5-Fluoropyrimidines

The initial synthesis of 5-fluoropyrimidines, including 5-fluorouracil (B62378) and subsequently 5-fluorocytosine, was a multi-step process starting from ethyl fluoroacetate. The core of the synthesis involved the construction of the 5-fluoropyrimidine (B1206419) ring. Later methods provided a more direct synthesis of 5-fluorocytosine. For instance, a method was developed that involved the reaction of the cytosine ring system with trifluoromethyl hypofluorite, followed by the decomposition of the resulting adduct to yield 5-fluorocytosine in good yields.[3][4]

A subsequent patented method for the preparation of 5-fluorocytosine involved reacting 2,5-difluoro-4-chloropyrimidine (B8608999) with a proton acid in the presence of water to yield 2-hydroxy-4-chloro-5-fluoropyrimidine, which was then reacted with ammonia (B1221849) to produce 5-fluorocytosine.[5]

Experimental Protocol: A Representative Early Synthesis of 5-Fluorocytosine

The following protocol is based on a later described method that reflects the chemical transformations involved in early syntheses:

-

Reaction of 2,5-difluoro-4-chloropyrimidine with Hydrochloric Acid: 15.05 g (0.1 mole) of 2,5-difluoro-4-chloropyrimidine were stirred in 30 ml of 37% strength aqueous hydrochloric acid at 50° C for 2 hours.[5]

-

Neutralization and Amination: After cooling, the mixture was neutralized with a 33% strength aqueous ammonia solution. The mixture was then diluted with 100 ml of ethanol, and a further 20 ml of aqueous 33% strength ammonia solution were added.[5]

-

Reaction Completion and Isolation: The mixture was subsequently stirred at room temperature for 2 hours.[5]

-

Purification: The mixture was concentrated in vacuo, and the residue was taken up in 60 ml of water. The resulting solid was filtered off with suction, washed with water, and dried to yield the final product.[5]

Early Antifungal Activity Studies

The antifungal potential of 5-fluorocytosine was a serendipitous discovery. Initial in vitro studies were crucial in establishing its spectrum of activity, primarily against Candida and Cryptococcus species.[2][6] These early investigations were hindered by the inhibitory effects of biological substances in the culture media, which led to the development of standardized testing procedures.[6]

Quantitative Data from Early In Vitro Studies

The following table summarizes the minimal inhibitory concentrations (MICs) and minimal fungicidal concentrations (MFCs) of 5-fluorocytosine against key fungal pathogens as determined in early studies.

| Fungal Species | Number of Isolates | MIC Range (µg/ml) | MFC Range (µg/ml) | Reference |

| Cryptococcus neoformans | Not Specified | 0.46 to 3.9 | 3.9 to 15.6 | [6] |

| Candida albicans | Not Specified | 0.46 to 3.9 | ≥ 15.6 | [6] |

| Pathogenic & Commensal Yeasts | 216 | MIC of 16 µg/ml correlated with specific inhibition zones | Not Applicable | [7] |

Experimental Protocols for Early Antifungal Susceptibility Testing

Broth Dilution Method for MIC and MFC Determination

This method was fundamental in quantifying the antifungal activity of 5-fluorocytosine.

-

Preparation of 5-Fluorocytosine Stock Solution: A stock solution of 10,000 µg/ml was prepared in normal saline, pH 6.5, and sterilized by filtration.

-

Serial Dilutions: The stock solution was serially diluted in Yeast Nitrogen Base (YNB) broth to achieve the desired final concentrations.

-

Inoculum Preparation: Fungal isolates were grown and suspended in a suitable medium to a standardized concentration.

-

Incubation: The prepared dilutions were inoculated with the fungal suspension and incubated at a standard temperature, typically 37°C.

-

MIC Determination: The Minimal Inhibitory Concentration (MIC) was defined as the lowest drug concentration with no visible growth, determined by visual inspection, often with the aid of a magnifying viewer.

-

MFC Determination: To determine the Minimal Fungicidal Concentration (MFC), all tubes showing no visible growth and the lowest concentration permitting growth were subcultured onto Sabouraud dextrose agar (B569324) plates. The MFC was the lowest concentration that resulted in no growth on the subculture plates.

Disk Diffusion Susceptibility Testing

This method provided a qualitative and semi-quantitative assessment of susceptibility.

-

Agar Preparation: Yeast morphology agar with a pH of 5.0, supplemented with 0.25 mg of thiamine/dl, was used.[7]

-

Inoculation: The agar surface was uniformly inoculated with a standardized suspension of the yeast isolate.

-

Disk Application: Paper disks impregnated with 1 µg and 10 µg of 5-fluorocytocytosine were placed on the agar surface.[7]

-

Incubation: The plates were incubated under appropriate conditions.

-

Zone of Inhibition Measurement: The diameter of the zone of no growth around each disk was measured in millimeters. These zone sizes were then correlated with MIC values determined by the agar dilution method. For example, an MIC of 16 µg/ml correlated with zones of 14 mm and 25 mm for the 1 µg and 10 µg disks, respectively.[7]

Mechanism of Action

The unique mechanism of action of 5-fluorocytosine is central to its efficacy and selective toxicity for fungal cells. It functions as a prodrug, with its antifungal activity dependent on its conversion to 5-fluorouracil (5-FU) within the fungal cell.

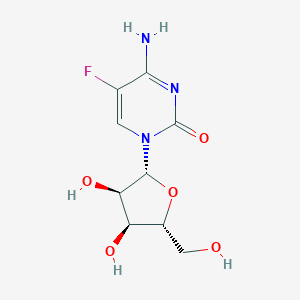

Caption: Mechanism of action of 5-Fluorocytosine in a fungal cell.

Experimental Workflow for Early In Vitro Antifungal Studies

The logical flow of early investigations into the antifungal properties of 5-fluorocytosine followed a systematic approach from initial screening to quantitative characterization.

Caption: Workflow of early in vitro antifungal susceptibility testing.

Conclusion

The discovery of this compound and the subsequent elucidation of its antifungal properties represent a landmark in the history of medical mycology. The early studies, from its initial synthesis to the meticulous in vitro evaluations, laid the groundwork for its clinical use. This technical guide has provided a detailed overview of these foundational investigations, offering valuable insights for today's researchers and drug development professionals who continue to build upon this important legacy. The journey of this compound from a failed anticancer agent to an essential antifungal drug underscores the often-unpredictable path of scientific discovery.

References

- 1. Fluorinated pyrimidines, a new class of tumour-inhibitory compounds - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. academic.oup.com [academic.oup.com]

- 3. mdpi.com [mdpi.com]

- 4. In Vitro Studies with Combinations of 5-Fluorocytosine and Amphotericin B - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Simple assay for 5-fluorocytosine in the presence of amphotericin B - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. In vitro studies with 5-fluorocytosine - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. Antifungal activity of 5-fluorocytosine as measured by disk diffusion susceptibility testing - PubMed [pubmed.ncbi.nlm.nih.gov]

The Core Mechanism of 5-Fluorocytidine in Oncology: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide elucidates the multifaceted mechanism of action of 5-Fluorocytidine (5-FC) in cancer cells. Primarily functioning as a prodrug, 5-FC's therapeutic efficacy is intrinsically linked to its conversion to the widely used chemotherapeutic agent 5-Fluorouracil (5-FU). This guide details the enzymatic conversion, the subsequent anabolic pathways leading to cytotoxic metabolites, and their ultimate impact on DNA and RNA synthesis and function. Furthermore, it explores the direct, albeit less prominent, cytotoxic effects of 5-FC and provides a comprehensive overview of the experimental methodologies used to investigate these mechanisms.

The Predominant Mechanism: A Prodrug for 5-Fluorouracil

The principal mechanism of action of this compound in cancer therapy is its role as a targeted prodrug for 5-Fluorouracil.[1] By itself, 5-FC exhibits minimal direct cytotoxicity against mammalian cells due to the absence of the enzyme cytosine deaminase (CD), which is required for its activation.[2] This enzymatic deficiency in human cells forms the basis of a highly targeted anti-cancer strategy known as Gene-Directed Enzyme Prodrug Therapy (GDEPT).

In the GDEPT paradigm, the gene encoding for a non-mammalian cytosine deaminase, typically from yeast (Saccharomyces cerevisiae) or bacteria (Escherichia coli), is selectively delivered to and expressed within tumor cells.[2] Subsequent systemic administration of the non-toxic 5-FC leads to its conversion into the potent cytotoxic agent 5-FU, specifically at the tumor site.[1][2][3] This localized production of 5-FU minimizes systemic toxicity, a common limitation of conventional 5-FU chemotherapy.[4]

The Anabolic Activation of 5-Fluorouracil

Once 5-FU is generated within the cancer cell, it undergoes a series of anabolic conversions to form three active metabolites, each contributing to its overall cytotoxicity:

-

Fluorouridine triphosphate (FUTP): 5-FU can be converted to fluorouridine monophosphate (FUMP) and subsequently phosphorylated to FUTP. FUTP is then incorporated into RNA in place of uridine (B1682114) triphosphate (UTP), leading to disruptions in RNA processing, maturation, and function.[5]

-

Fluorodeoxyuridine triphosphate (FdUTP): 5-FU can also be metabolized to fluorodeoxyuridine (FUdR), which is then phosphorylated to FdUTP. FdUTP can be misincorporated into DNA instead of deoxythymidine triphosphate (dTTP), causing DNA damage and triggering cell death pathways.

-

Fluorodeoxyuridine monophosphate (FdUMP): This metabolite is a potent inhibitor of thymidylate synthase (TS), a critical enzyme in the de novo synthesis of deoxythymidine monophosphate (dTMP).[5] By forming a stable ternary complex with TS and the cofactor 5,10-methylenetetrahydrofolate, FdUMP depletes the intracellular pool of dTMP, leading to an imbalance of deoxynucleotides, inhibition of DNA replication, and "thymineless death".

The following diagram illustrates the metabolic activation pathway of this compound in a cytosine deaminase-expressing cancer cell.

Direct Cytotoxic Effects of this compound

While the primary mechanism of 5-FC is its conversion to 5-FU, some evidence suggests that 5-FC itself can be incorporated into RNA, leading to cytotoxic effects, although this is considered a minor pathway.[1] Studies have shown that in the absence of cytosine deaminase activity, 5-FC can be metabolized to ribonucleosides and incorporated into RNA oligonucleotides, which can exert cytotoxic effects in vitro.[1] This direct incorporation is significantly less than that of 5-fluorouridine (B13573) (a metabolite of 5-FU).[6][7] The biological consequences of this low-level incorporation may contribute to the overall anti-tumor effect, potentially through subtle alterations in RNA function.[7][8]

Downstream Signaling and Apoptosis

The DNA and RNA damage induced by the active metabolites of 5-FC triggers a cascade of downstream signaling events, ultimately leading to programmed cell death, or apoptosis. The apoptotic response to 5-FU is complex and can involve multiple pathways:

-

The Intrinsic (Mitochondrial) Pathway: DNA damage often leads to the activation of the intrinsic apoptotic pathway. This involves the upregulation of pro-apoptotic proteins like Bax and the downregulation of anti-apoptotic proteins such as Bcl-2. This shift in the Bax/Bcl-2 ratio leads to mitochondrial outer membrane permeabilization, the release of cytochrome c, and the activation of the initiator caspase-9, which in turn activates effector caspases like caspase-3.

-

The Extrinsic (Death Receptor) Pathway: Some studies indicate that 5-FU can upregulate death receptors like DR4 and DR5 on the cell surface.[9] Binding of their ligand, TRAIL, can initiate a signaling cascade that leads to the activation of caspase-8 and subsequent apoptosis.[9]

-

p53-Dependent and -Independent Pathways: The tumor suppressor protein p53 is a critical sensor of cellular stress, including DNA damage. Upon activation, p53 can transcriptionally activate genes that promote cell cycle arrest and apoptosis. 5-FU has been shown to induce p53-dependent apoptosis.[10] However, apoptosis can also be induced in p53-deficient cells, indicating the existence of p53-independent mechanisms.

-

Protein Kinase C-δ (PKCδ) Activation: In colorectal cancer cells, 5-FU-induced apoptosis has been shown to be mediated by the activation, phosphorylation, and cleavage of PKCδ.[11] Inhibition of PKCδ significantly reduces 5-FU-induced apoptosis, suggesting its important role in this process.[11]

The following diagram provides a simplified overview of the key signaling pathways involved in 5-FU-induced apoptosis.

Quantitative Data Summary

The efficacy of 5-FC is highly dependent on the expression of cytosine deaminase in cancer cells. The following tables summarize key quantitative data from the literature.

Table 1: In Vitro Cytotoxicity (IC50) of this compound and 5-Fluorouracil

| Compound | Cell Line | Condition | IC50 Value | Reference |

| This compound | Melanoma | CD-Transduced | 572 µg/mL | [12] |

| This compound | Melanoma | Non-Transduced | 3870 µg/mL | [12] |

| 5-Fluorouracil | HT-29 (Colon) | - | ~11.25 µM (after 5 days) | [13] |

| 5-Fluorouracil | HCT-116 (Colon) | - | ~11.3 µM (after 3 days) | [13] |

| 5-Fluorouracil | Esophageal Squamous Carcinoma (Panel) | - | 1.00 - 39.81 µM | |

| 5-Fluorouracil | Various Cancer Cell Lines | - | 10 - 50 µM | [14] |

| 5-Fluorouracil | HL-60 (Leukemia) | 5-FU Resistant | >10 mg/L | [15] |

Table 2: Kinetic Parameters of Cytosine Deaminases for this compound

| Enzyme Source | Parameter | Value | Reference |

| Yeast (S. cerevisiae) | Km | 0.16 mM | [4] |

| Yeast (S. cerevisiae) | kcat | 17 s-1 | [4] |

| Bacterial (E. coli) | Km | 3.52 mM (22-fold higher than yeast) | |

| Bacterial (E. coli) | Vmax | 4-fold lower than yeast | [16] |

Note: The superior kinetic properties (lower Km and higher Vmax/kcat) of yeast cytosine deaminase for 5-FC make it a more efficient enzyme for GDEPT applications compared to its bacterial counterpart.

Key Experimental Protocols

This section provides detailed methodologies for key experiments used to elucidate the mechanism of action of this compound.

Gene-Directed Enzyme Prodrug Therapy (GDEPT) Workflow

The following diagram and protocol outline a typical experimental workflow for evaluating the efficacy of the 5-FC/CD GDEPT system.

Cell Viability and IC50 Determination (MTT Assay)

The MTT assay is a colorimetric method used to assess cell viability.

Principle: In viable cells, mitochondrial dehydrogenases reduce the yellow tetrazolium salt MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) to purple formazan (B1609692) crystals. The amount of formazan produced is proportional to the number of living cells.

Protocol:

-

Cell Seeding: Seed adherent cancer cells in a 96-well plate at a density of 5,000-10,000 cells/well in 100 µL of complete culture medium. Incubate for 24 hours to allow for cell attachment.[17]

-

Compound Treatment: Prepare serial dilutions of 5-FC or 5-FU in culture medium. Remove the old medium from the wells and add 100 µL of the medium containing the different drug concentrations. Include a vehicle control (medium with the solvent used to dissolve the drug) and a no-treatment control.

-

Incubation: Incubate the plate for the desired exposure time (e.g., 48 or 72 hours) at 37°C and 5% CO2.

-

MTT Addition: Add 10-20 µL of a 5 mg/mL MTT solution in PBS to each well. Incubate for 4 hours at 37°C.[18][19]

-

Solubilization: Carefully aspirate the medium containing MTT. Add 150 µL of a solubilization solution (e.g., DMSO) to each well to dissolve the formazan crystals. Shake the plate on an orbital shaker for 15 minutes.[18]

-

Absorbance Reading: Measure the absorbance at a wavelength of 490-590 nm using a microplate reader.

-

IC50 Calculation: Plot the percentage of cell viability against the logarithm of the drug concentration. Use non-linear regression analysis to fit a sigmoidal dose-response curve and determine the IC50 value (the concentration that inhibits 50% of cell growth).[17]

Quantification of 5-FU and its Metabolites by HPLC

High-Performance Liquid Chromatography (HPLC) is used to separate, identify, and quantify 5-FU and its metabolites in biological samples.

Principle: A liquid sample is passed through a column packed with a solid adsorbent material. Different components in the sample interact differently with the adsorbent, causing them to separate as they flow out of the column. A detector measures the amount of each component as it elutes.

Protocol:

-

Sample Preparation (Cell Lysates):

-

Culture and treat cells with 5-FC or 5-FU.

-

Harvest the cells and wash with cold PBS.

-

Resuspend the cell pellet in 100% methanol (B129727) and perform three cycles of snap-freezing in liquid nitrogen followed by thawing.[20]

-

Sonicate the samples and then centrifuge at high speed to pellet cell debris.[20]

-

Collect the supernatant containing the metabolites.

-

-

Chromatographic Separation:

-

Inject the prepared sample into an HPLC system equipped with a reverse-phase column (e.g., C18).

-

Use a mobile phase suitable for separating the polar metabolites of 5-FU. A common mobile phase is a phosphate (B84403) buffer (e.g., 50mM KH2PO4, pH 5.0) or a gradient of water, formic acid, and acetonitrile.[21][22]

-

-

Detection:

-

Quantification:

-

Create a standard curve using known concentrations of 5-FU and its metabolites.

-

Compare the peak areas from the sample chromatogram to the standard curve to determine the concentration of each metabolite.

-

Thymidylate Synthase (TS) Activity Assay (Tritium Release Assay)

This assay measures the enzymatic activity of TS by quantifying the release of tritium (B154650) from a radiolabeled substrate.

Principle: TS catalyzes the conversion of deoxyuridine monophosphate (dUMP) to dTMP. When [5-3H]dUMP is used as a substrate, the tritium atom at the 5-position is released into the aqueous solvent as tritiated water (3H2O). The amount of radioactivity in the water is directly proportional to the TS activity.

Protocol:

-

Preparation of Cell Lysate: Prepare a cytosolic extract from cancer cells or tumor tissue.

-

Reaction Mixture: Prepare a reaction mixture containing the cell lysate, [5-3H]dUMP, and the cofactor 5,10-methylenetetrahydrofolate in a suitable buffer.

-

Incubation: Incubate the reaction mixture at 37°C for a specific time period (e.g., 60 minutes).

-

Stopping the Reaction and Separation: Stop the reaction by adding an acid. Separate the tritiated water from the unreacted [5-3H]dUMP by adding activated charcoal, which binds the nucleotide substrate.[23][24]

-

Scintillation Counting: Centrifuge the mixture to pellet the charcoal. Transfer the supernatant (containing 3H2O) to a scintillation vial, add scintillation fluid, and measure the radioactivity using a liquid scintillation counter.

-

Calculation of Activity: Calculate the TS activity based on the amount of tritium released per unit of time and protein concentration.

Conclusion

This compound's mechanism of action in cancer cells is predominantly as a prodrug, relying on its conversion to 5-Fluorouracil by the enzyme cytosine deaminase. This conversion, often engineered in the context of GDEPT, unleashes the cytotoxic potential of 5-FU's metabolites, which disrupt both DNA and RNA synthesis and function, ultimately inducing apoptosis through a network of signaling pathways. While a minor, direct role for 5-FC through its incorporation into RNA exists, its clinical significance is likely secondary to its function as a prodrug. The quantitative data and experimental protocols provided in this guide offer a robust framework for researchers and drug development professionals to further investigate and harness the therapeutic potential of this targeted anti-cancer strategy. The continued exploration of the nuances of 5-FC's mechanism, particularly the interplay between RNA and DNA damage responses, will be crucial for optimizing its clinical application and developing novel combination therapies.

References

- 1. Can 5-Fluorocytosine be used to treat cancer?_Chemicalbook [chemicalbook.com]

- 2. Bacterial Cytosine Deaminase Mutants Created by Molecular Engineering Demonstrate Improved 5FC-Mediated Cell Killing In Vitro and In Vivo - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Osteoclasts direct bystander killing of cancer cells in vitro - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. uniprot.org [uniprot.org]

- 5. A novel view on an old drug, 5-fluorouracil: an unexpected RNA modifier with intriguing impact on cancer cell fate - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Specific incorporation of this compound into Escherichia coli RNA - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. Biological consequences of incorporation of this compound in the RNA of 5-fluorouracil-treated eukaryotic cells - PMC [pmc.ncbi.nlm.nih.gov]

- 8. pnas.org [pnas.org]

- 9. oncotarget.com [oncotarget.com]

- 10. Mechanism of 5-Fluorouracil-Induced Apoptosis on Cultured Corneal Endothelial Cells [scirp.org]

- 11. 5-Fluorouracil-induced apoptosis in colorectal cancer cells is caspase-9-dependent and mediated by activation of protein kinase C-δ - PMC [pmc.ncbi.nlm.nih.gov]

- 12. Cytotoxic effects of 5-fluorocytosine on melanoma cells transduced with cytosine deaminase gene - PubMed [pubmed.ncbi.nlm.nih.gov]

- 13. researchgate.net [researchgate.net]

- 14. researchgate.net [researchgate.net]

- 15. researchgate.net [researchgate.net]

- 16. aacrjournals.org [aacrjournals.org]

- 17. benchchem.com [benchchem.com]

- 18. Protocol for Determining the IC50 of Drugs on Adherent Cells Using MTT Assay - Creative Bioarray | Creative Bioarray [creative-bioarray.com]

- 19. texaschildrens.org [texaschildrens.org]

- 20. A High-Resolution Mass Spectrometry-Based Quantitative Metabolomic Workflow Highlights Defects in 5-Fluorouracil Metabolism in Cancer Cells with Acquired Chemoresistance - PMC [pmc.ncbi.nlm.nih.gov]

- 21. mdpi.com [mdpi.com]

- 22. Verification Required - Princeton University Library [dataspace.princeton.edu]

- 23. Pharmacodynamic assay of thymidylate synthase activity in peripheral blood mononuclear cells [pubmed.ncbi.nlm.nih.gov]

- 24. scholars.uthscsa.edu [scholars.uthscsa.edu]

The Metabolic Conversion of 5-Fluorocytidine to 5-Fluorouracil: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the metabolic pathway converting the prodrug 5-Fluorocytidine (5-FC) into the active anticancer agent 5-Fluorouracil (B62378) (5-FU). The core of this biotransformation lies in the enzymatic activity of cytidine (B196190) deaminase (CDA). This document details the underlying biochemistry, presents quantitative data, outlines detailed experimental protocols for studying this conversion, and provides visual representations of the key processes.

The Core Metabolic Pathway

The conversion of this compound (5-FC) to 5-Fluorouracil (5-FU) is a single-step enzymatic reaction catalyzed by cytidine deaminase (CDA)[1][2]. This enzyme is found in various organisms, including bacteria, fungi, and mammals, and plays a crucial role in the pyrimidine (B1678525) salvage pathway. In the context of cancer therapy, this metabolic activation can be exploited through gene-directed enzyme prodrug therapy (GDEPT), where tumor cells are engineered to express a non-human CDA, or by leveraging the enzymatic activity of the gut microbiome[3][4][5][6].

The reaction involves the hydrolytic deamination of the cytosine base in 5-FC, replacing the amino group at position 4 with a hydroxyl group, thereby forming 5-FU.

Key Enzyme: Cytidine Deaminase (CDA)

-

EC Number: 3.5.4.5

-

Function: Catalyzes the hydrolytic conversion of cytidine and deoxycytidine to uridine (B1682114) and deoxyuridine, respectively. It also processes various cytidine analogs, including 5-FC[2].

Quantitative Data

The efficiency of the 5-FC to 5-FU conversion is paramount for its therapeutic efficacy. Below is a summary of available quantitative data related to this metabolic step.

| Parameter | Value | Organism/System | Reference |

| kcat | ~185 s⁻¹ | E. coli CDA (with cytosine) | [1] |

| Km (for cytosine) | 0.20 - 0.32 mM | E. coli CDA | [1] |

| 5-FU Concentration in Tumors | > 400 µM | Human colorectal tumor xenografts expressing CDA | [6] |

| 5-FU Levels in Human Serum (post 5-FC) | > 100 ng/ml | Healthy volunteers and patients after a 2g oral dose of 5-FC | [7] |

| 5-FU Levels in Human Serum (post 5-FC) | > 1,000 ng/ml | Patients with cryptococcal meningitis treated with 5-FC | [7] |

Experimental Protocols

This section provides detailed methodologies for key experiments to study the metabolic conversion of 5-FC to 5-FU.

In Vitro Cytidine Deaminase Activity Assay (Fluorometric)

This protocol is adapted from commercially available kits and is suitable for measuring CDA activity in cell lysates or tissue homogenates[8].

Materials:

-

CDA Assay Buffer

-

CDA Substrate (Cytidine or this compound)

-

Recombinant CDA (for positive control)

-

Sample (cell lysate or tissue homogenate)

-

Ammonium Chloride Standard

-

Reaction Mix (proprietary, often contains components for a coupled enzymatic reaction that generates a fluorescent product)

-

96-well microplate (black, clear bottom)

-

Fluorometric microplate reader (Ex/Em = 410/470 nm)

Procedure:

-

Sample Preparation:

-

For tissues, homogenize 10 mg of tissue in 100 µl of ice-cold CDA Assay Buffer using a Dounce homogenizer.

-

For cultured cells, lyse the cells using the assay buffer.

-

Centrifuge the homogenate at 10,000 x g for 10 minutes at 4°C.

-

Collect the supernatant for the assay.

-

-

Standard Curve Preparation:

-

Prepare a series of dilutions of the Ammonium Chloride Standard in CDA Assay Buffer to generate a standard curve (e.g., 0, 200, 400, 600, 800, 1000 pmol/well).

-

-

Assay Protocol:

-

Add 2-30 µl of the sample supernatant to wells of the microplate.

-

Adjust the volume of all wells (samples and standards) to 50 µl with CDA Assay Buffer.

-

Prepare a sample background control for each sample by adding the same amount of sample to a separate well, but do not add the substrate in the next step.

-

Add 10 µl of the CDA Substrate solution to each well (except the background controls).

-

Incubate the plate at 37°C for 30 minutes.

-

Add 150 µl of the Reaction Mix to all wells.

-

Incubate at 37°C for 30 minutes, protected from light.

-

-

Measurement:

-

Measure the fluorescence at Ex/Em = 410/470 nm.

-

-

Calculation:

-

Subtract the background control reading from the sample reading.

-

Calculate the CDA activity based on the standard curve, protein concentration of the sample, and incubation time.

-

HPLC Method for Quantification of 5-FC and 5-FU

This protocol outlines a general approach for the separation and quantification of 5-FC and 5-FU in biological samples using High-Performance Liquid Chromatography (HPLC) with UV detection[9][10][11].

Materials:

-

HPLC system with a UV detector

-

C18 reverse-phase column (e.g., µBondapak, X-Terra)

-

Mobile phase: e.g., potassium dihydrogen phosphate (B84403) solution or a gradient of acetonitrile (B52724) in an aqueous buffer with formic acid.

-

5-FC and 5-FU standards

-

Internal standard (e.g., 5-bromouracil)

-

Sample (e.g., plasma, cell culture supernatant)

-

Solid Phase Extraction (SPE) cartridges (C18)

-

Methanol (B129727), acetonitrile, formic acid

Procedure:

-

Sample Preparation (from plasma):

-

To 500 µl of plasma, add the internal standard.

-

Perform protein precipitation with a cold organic solvent (e.g., methanol or acetonitrile).

-

Centrifuge to pellet the protein and collect the supernatant.

-

Condition a C18 SPE cartridge with methanol followed by water.

-

Load the supernatant onto the cartridge.

-

Wash the cartridge to remove interfering substances.

-

Elute 5-FC and 5-FU with a suitable solvent mixture.

-

Evaporate the eluate to dryness and reconstitute in the mobile phase.

-

-

HPLC Analysis:

-

Inject the prepared sample onto the HPLC system.

-

Run the separation using an isocratic or gradient elution with the chosen mobile phase.

-

Detect the analytes by UV absorbance at approximately 260-270 nm.

-

-

Quantification:

-

Generate a standard curve using known concentrations of 5-FC and 5-FU.

-

Determine the concentrations of 5-FC and 5-FU in the samples by comparing their peak areas to the standard curve, normalized to the internal standard.

-

Mass Spectrometry-Based Analysis

For higher sensitivity and specificity, Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) is the method of choice[12][13][14].

Instrumentation:

-

UPLC or HPLC system coupled to a tandem mass spectrometer with an electrospray ionization (ESI) source.

General Procedure:

-

Sample Preparation: Similar to the HPLC method, involving protein precipitation and potentially SPE for cleanup.

-

Chromatographic Separation: Utilize a suitable reverse-phase column and gradient elution to separate 5-FC and 5-FU.

-

Mass Spectrometry Detection:

-

Operate the mass spectrometer in multiple reaction monitoring (MRM) mode.

-

Define specific precursor-to-product ion transitions for 5-FC and 5-FU for accurate quantification.

-

Stable isotope-labeled internal standards for 5-FC and 5-FU are recommended for the most accurate results.

-

-

Data Analysis: Quantify the analytes based on the peak area ratios of the analyte to the internal standard, using a calibration curve.

Mandatory Visualizations

Metabolic Pathway of this compound to 5-Fluorouracil

Caption: The enzymatic conversion of this compound to 5-Fluorouracil.

Experimental Workflow for In Vitro CDA Activity Assay

References

- 1. The Three-Dimensional Structure and Catalytic Mechanism of Cytosine Deaminase - PMC [pmc.ncbi.nlm.nih.gov]

- 2. mdpi.com [mdpi.com]

- 3. Conversion of 5-fluorocytosine to 5-fluorouracil by human intestinal microflora - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Conversion of 5-fluorocytosine to 5-fluorouracil by human intestinal microflora - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. researchgate.net [researchgate.net]

- 6. Metabolism of 5-fluorocytosine to 5-fluorouracil in human colorectal tumor cells transduced with the cytosine deaminase gene: significant antitumor effects when only a small percentage of tumor cells express cytosine deaminase - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. Evidence for conversion of 5-fluorocytosine to 5-fluorouracil in humans: possible factor in 5-fluorocytosine clinical toxicity - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. assaygenie.com [assaygenie.com]

- 9. A Critical Review on Clinical Application of Separation Techniques for Selective Recognition of Uracil and 5-Fluorouracil - PMC [pmc.ncbi.nlm.nih.gov]

- 10. An HPLC method for the measurement of 5-fluorouracil in human plasma with a low detection limit and a high extraction yield - PubMed [pubmed.ncbi.nlm.nih.gov]

- 11. researchgate.net [researchgate.net]

- 12. researchgate.net [researchgate.net]

- 13. A High-Resolution Mass Spectrometry-Based Quantitative Metabolomic Workflow Highlights Defects in 5-Fluorouracil Metabolism in Cancer Cells with Acquired Chemoresistance - PMC [pmc.ncbi.nlm.nih.gov]

- 14. ingentaconnect.com [ingentaconnect.com]

5-Fluorocytidine: A Technical Guide for Researchers

An In-depth Examination of a Key Fluoropyrimidine Nucleoside Analog

This technical guide provides a comprehensive overview of 5-Fluorocytidine (5-FC), a fluorinated pyrimidine (B1678525) analog of significant interest to researchers in oncology, virology, and drug development. This document details its chemical properties, mechanism of action, relevant signaling pathways, and established experimental protocols.

Core Properties of this compound

This compound is a synthetic nucleoside analog where the hydrogen atom at the 5th position of the cytosine ring is replaced by a fluorine atom. This substitution is key to its biological activity.

| Property | Value | Source(s) |

| CAS Number | 2341-22-2 | [1] |

| Molecular Formula | C₉H₁₂FN₃O₅ | [1] |

| Molecular Weight | 261.21 g/mol | [1] |

A closely related and often discussed compound is 5'-Deoxy-5-fluorocytidine, an intermediate in the metabolic activation of the oral chemotherapeutic agent capecitabine.

| Property | Value | Source(s) |

| CAS Number | 66335-38-4 | [2] |

| Molecular Formula | C₉H₁₂FN₃O₄ | [2] |

| Molecular Weight | 245.21 g/mol | [2] |

Mechanism of Action and Signaling Pathways

This compound primarily functions as a prodrug, exerting its cytotoxic effects after intracellular conversion to 5-fluorouracil (B62378) (5-FU) and its subsequent active metabolites. This metabolic activation is a critical pathway for its anticancer and antifungal activities.

The primary mechanism of action involves two main pathways following the formation of 5-FU:

-

Inhibition of DNA Synthesis: 5-FU is metabolized to 5-fluoro-2'-deoxyuridine (B1346552) monophosphate (FdUMP). FdUMP forms a stable ternary complex with thymidylate synthase (TS) and the cofactor 5,10-methylenetetrahydrofolate. This complex inhibits the activity of TS, a crucial enzyme for the de novo synthesis of thymidine (B127349), a necessary component of DNA. The depletion of thymidine leads to the inhibition of DNA replication and repair, ultimately causing cell death.

-

Disruption of RNA Function: 5-FU can also be converted to 5-fluorouridine (B13573) triphosphate (FUTP), which is then incorporated into RNA in place of uridine (B1682114) triphosphate. The presence of 5-fluorouracil in RNA can disrupt RNA processing and function, leading to errors in protein synthesis and contributing to cytotoxicity.

The following diagram illustrates the metabolic activation pathway of this compound and related compounds to the active cytotoxic agent 5-fluorouracil.

References

Solubility and Stability of 5-Fluorocytidine in DMSO: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the solubility and stability of 5-Fluorocytidine in Dimethyl Sulfoxide (DMSO), a critical solvent for compound storage and in vitro assays. Due to the limited availability of direct quantitative data for this compound, this document leverages data from its close structural analog, 2'-Deoxy-5-Fluorocytidine, to provide robust benchmarks. Furthermore, it outlines detailed experimental protocols for researchers to determine these parameters for their specific applications.

Core Concepts: Solubility and Stability in Drug Discovery

In preclinical research, DMSO is the solvent of choice for creating high-concentration stock solutions of candidate molecules. Understanding a compound's solubility is paramount for preparing accurate solutions and avoiding precipitation during experiments. Stability, the ability of a compound to resist chemical degradation over time, is equally critical. Inaccurate data due to compound degradation can lead to misinterpretation of assay results, affecting key decisions in the drug development pipeline. The hygroscopic nature of DMSO, its tendency to absorb moisture from the air, can be a significant factor in the degradation of sensitive compounds, often through hydrolysis.

Solubility of Fluorinated Cytidine Analogs in DMSO

Table 1: Solubility of this compound and Related Analogs in DMSO

| Compound | Molecular Weight ( g/mol ) | Reported Solubility in DMSO | Molar Concentration (mM) | Notes |

| 2'-Deoxy-5-Fluorocytidine | 245.21 | 49 mg/mL[1] | 199.82 mM[1] | Data serves as a close proxy for this compound. Moisture-absorbing DMSO can reduce solubility; use of fresh DMSO is recommended.[1] |

| 2′,3′-Di-O-acetyl-5′-deoxy-5-fluorocytidine | 329.28 | 45 mg/mL[2] | 136.66 mM[2] | Sonication is recommended to aid dissolution.[2] |

| This compound | 261.20 | ≥ 2.5 mg/mL | ≥ 9.57 mM | In a mixed solvent system of 10% DMSO with PEG300, Tween-80, and Saline. Saturation in pure DMSO is not specified.[3] |

Stability of this compound in DMSO

The stability of a compound in a DMSO stock solution is influenced by storage temperature, time, light exposure, and the purity of the solvent. The introduction of fluorine into nucleoside analogs is generally known to enhance metabolic and chemical stability. A safety data sheet for this compound indicates it is stable under recommended storage conditions, though specifics for solutions are not provided.[4]

Storage Conditions and Long-Term Stability

For long-term storage, DMSO stock solutions should be stored at low temperatures in tightly sealed containers to minimize water absorption and potential degradation. Data from the close analog 2'-Deoxy-5-Fluorocytidine provides a reliable guide for storage conditions.

Table 2: Recommended Storage and Stability of 2'-Deoxy-5-Fluorocytidine Stock Solutions in Solvent

| Storage Temperature | Recommended Duration | Notes |

| -80°C | 1 year[1] | Optimal for long-term preservation of compound integrity. |

| -20°C | 1 month[1] | Suitable for short- to medium-term storage. |

It is best practice to aliquot stock solutions into smaller, single-use volumes to avoid repeated freeze-thaw cycles. However, studies on diverse compound libraries in DMSO have shown that multiple freeze-thaw cycles often have no significant impact on compound stability.[5][6]

Potential Degradation Pathways

For nucleoside analogs, a primary degradation route is the cleavage of the N-glycosidic bond, which separates the nucleobase from the sugar moiety. Studies on 2'-Deoxy-5-Fluorocytidine in aqueous solutions have shown this degradation is acid-catalyzed.[7] While DMSO is an aprotic solvent, absorbed water can facilitate hydrolysis. Furthermore, theoretical studies suggest that 5-fluorination can weaken the glycosidic bond in protonated cytidine, potentially making it more susceptible to cleavage under certain conditions.[8]

Caption: Potential hydrolytic degradation pathway for this compound.

Experimental Protocols

The following sections detail generalized, adaptable protocols for determining the solubility and stability of this compound in DMSO.

Protocol for Determining Thermodynamic Solubility (Shake-Flask Method)

This method determines the equilibrium solubility of a compound.

Caption: Workflow for determining the thermodynamic solubility of this compound in DMSO.

Methodology:

-

Preparation: Add an excess amount of solid this compound to a glass vial containing a known volume of anhydrous DMSO.

-

Equilibration: Seal the vial and place it on an orbital shaker at a constant temperature (e.g., 25°C) for 24-48 hours to allow the solution to reach equilibrium.

-

Separation: Centrifuge the vial at high speed (e.g., 10,000 x g for 15 minutes) to pellet the remaining undissolved solid.

-

Sampling: Carefully remove an aliquot of the supernatant, ensuring no solid is disturbed.

-

Quantification: Create a series of dilutions of the supernatant and determine the concentration using a validated analytical method, such as HPLC-UV or LC-MS, against a standard curve of known concentrations. The calculated concentration is the thermodynamic solubility.

Protocol for Assessing Long-Term Stability

This protocol uses a stability-indicating HPLC method to quantify the amount of the parent compound remaining over time.

Caption: General workflow for assessing the long-term stability of this compound in DMSO.

Methodology:

-

Sample Preparation: Prepare a stock solution of this compound in anhydrous DMSO at a known concentration (e.g., 10 mM). Distribute this solution into multiple small, tightly sealed vials (aliquots) for each storage condition to be tested (e.g., -80°C, -20°C, 4°C, and room temperature).

-

Initial Analysis (T=0): Immediately analyze one aliquot to establish the initial concentration and purity.

-

Incubation: Store the remaining aliquots under their respective temperature conditions, protected from light.

-

Time-Point Analysis: At predetermined intervals (e.g., 1 week, 1 month, 3 months, 6 months, 1 year), remove one aliquot from each storage condition.

-

Quantification: Allow the samples to thaw completely and reach room temperature. Analyze each sample using a validated stability-indicating HPLC method. This method must be able to resolve the this compound peak from any potential degradants.

-

Data Analysis: Calculate the percentage of this compound remaining at each time point relative to the initial (T=0) concentration. This data can be used to determine the degradation rate and estimate the shelf-life of the solution under different storage conditions.

Conclusion and Best Practices

While direct quantitative data for this compound in DMSO is scarce, evidence from closely related analogs suggests it has good solubility and is stable when stored properly. The solubility of its analog, 2'-Deoxy-5-Fluorocytidine, is high (49 mg/mL), and its stock solutions are stable for at least one year at -80°C.[1]

For maximum accuracy and reproducibility in research, the following best practices are recommended:

-

Use High-Purity, Anhydrous DMSO: Since DMSO is hygroscopic, use fresh, high-purity, anhydrous DMSO from a sealed container to prepare stock solutions.

-

Store Properly: Store stock solutions at -20°C for short-term use or at -80°C for long-term storage in tightly sealed containers to prevent moisture absorption.

-

Aliquot Solutions: Prepare single-use aliquots to avoid contamination and repeated freeze-thaw cycles of the primary stock.

-

Protect from Light: Store solutions in amber vials or otherwise protected from light to prevent potential photodegradation.

-

Perform Experimental Verification: When precise concentrations are critical, it is advisable to experimentally determine the solubility and confirm stability under your specific laboratory and assay conditions using the protocols outlined in this guide.

References

- 1. selleckchem.com [selleckchem.com]

- 2. 2'',3''-Di-O-acetyl-5''-deoxy-5-fuluro-D-cytidine | TargetMol [targetmol.com]

- 3. medchemexpress.com [medchemexpress.com]

- 4. This compound - Safety Data Sheet [chemicalbook.com]

- 5. Studies on repository compound stability in DMSO under various conditions - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. The effect of freeze/thaw cycles on the stability of compounds in DMSO - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. Stability of 5-Fluoro-2′-deoxycytidine and Tetrahydrouridine in Combination - PMC [pmc.ncbi.nlm.nih.gov]

- 8. repository.ubn.ru.nl [repository.ubn.ru.nl]

The Genesis of a Pillar in Chemotherapy: The Historical Development of Fluorinated Pyrimidines

A comprehensive overview of the discovery, evolution, and mechanistic intricacies of a class of compounds that has shaped the landscape of modern oncology.

For Immediate Release

This whitepaper delves into the historical and technical evolution of fluorinated pyrimidines, a cornerstone of cancer chemotherapy. From the rational design and serendipitous discovery of 5-fluorouracil (B62378) (5-FU) to the development of sophisticated oral prodrugs like capecitabine (B1668275) and tegafur (B1684496), this document provides researchers, scientists, and drug development professionals with an in-depth understanding of this critical class of antimetabolites. The following sections detail the pivotal discoveries, key experimental methodologies, quantitative pharmacological data, and the complex signaling pathways that govern the efficacy and toxicity of these agents.

A Historical Timeline: Key Milestones in Fluorinated Pyrimidine (B1678525) Development

The journey of fluorinated pyrimidines is a testament to the power of rational drug design and iterative chemical refinement. Here are some of the key moments that defined this class of therapeutic agents:

-

1954: Abraham Cantarow and Karl Paschkis observe that liver tumors in rats preferentially absorb the pyrimidine base uracil (B121893) compared to normal liver cells. This finding lays the conceptual groundwork for targeting uracil metabolism in cancer.

-

1957: Inspired by the work of Cantarow and Paschkis, Charles Heidelberger, in collaboration with Robert Duschinsky at Hoffmann-La Roche, synthesizes 5-fluorouracil. Their seminal paper, "Fluorinated Pyrimidines, a New Class of Tumour-Inhibitory Compounds," is published in Nature, detailing the synthesis and initial antitumor activity of 5-FU.

-

1958: The first clinical findings of 5-FU's anticancer activity in humans are reported, marking its entry into clinical practice.

-

1962: 5-FU receives its first approval for medical use.

-

1967: The first 5-FU prodrug, tegafur (ftorafur), is synthesized by Hiller and colleagues in the Soviet Union, aiming to improve the drug's therapeutic index and allow for oral administration.

-

1976: The combination of tegafur and uracil (UFT) is developed in Japan to enhance the efficacy of tegafur by inhibiting the degradation of 5-FU.

-

1998: Capecitabine, a rationally designed oral prodrug of 5-FU that is preferentially converted to the active drug in tumor tissue, is approved by the FDA.

-

1999: S-1, a combination oral fluoropyrimidine therapy consisting of tegafur, gimeracil (B1684388) (a DPD inhibitor), and oteracil (which reduces gastrointestinal toxicity), is approved in Japan.

The Cornerstone: 5-Fluorouracil (5-FU)

5-Fluorouracil remains a central component of numerous chemotherapy regimens for a wide array of solid tumors, including colorectal, breast, gastric, and head and neck cancers. Its mechanism of action, while multifaceted, primarily revolves around the disruption of DNA synthesis and function.

Mechanism of Action

Once inside the cell, 5-FU is converted into three active metabolites:

-

Fluorodeoxyuridine monophosphate (FdUMP): This metabolite forms a stable ternary complex with thymidylate synthase (TS) and the reduced folate cofactor, 5,10-methylenetetrahydrofolate. This complex inhibits the action of TS, a critical enzyme for the de novo synthesis of thymidylate (dTMP), a necessary precursor for DNA synthesis. The resulting "thymineless death" is a primary driver of 5-FU's cytotoxicity.

-

Fluorodeoxyuridine triphosphate (FdUTP): This metabolite can be incorporated into DNA, leading to DNA fragmentation and apoptosis.

-

Fluorouridine triphosphate (FUTP): The incorporation of FUTP into RNA can disrupt RNA processing and function, leading to a range of cytotoxic effects.

The following diagram illustrates the metabolic activation and primary mechanism of action of 5-Fluorouracil.

Caption: Metabolic activation of 5-FU and its cytotoxic effects.

The Evolution to Oral Prodrugs: Capecitabine and Tegafur

To overcome the pharmacokinetic limitations of intravenous 5-FU, such as its short half-life and the need for venous access, several oral prodrugs have been developed. Capecitabine and tegafur are two of the most successful examples.

Capecitabine: Tumor-Selective Activation

Capecitabine is an orally administered fluoropyrimidine carbamate (B1207046) that is converted to 5-FU through a three-step enzymatic cascade. A key feature of capecitabine is its tumor-selective activation, which is attributed to the higher levels of thymidine (B127349) phosphorylase (TP) in many tumor tissues compared to normal tissues.

The activation pathway of capecitabine is as follows:

-

Capecitabine is absorbed in the gut and metabolized in the liver by carboxylesterase to 5'-deoxy-5-fluorocytidine (5'-DFCR) .

-

5'-DFCR is then converted to 5'-deoxy-5-fluorouridine (5'-DFUR) by cytidine (B196190) deaminase, an enzyme found in the liver and tumor tissues.

-

Finally, 5'-DFUR is converted to 5-FU by thymidine phosphorylase, which is often overexpressed in tumor cells.

Caption: The three-step enzymatic activation of capecitabine to 5-FU.

Tegafur: A Prodrug in Combination Therapies

Tegafur is another important oral prodrug of 5-FU. It is often administered in combination with other agents that modulate the metabolism of 5-FU to enhance its efficacy and reduce its toxicity. For example, UFT combines tegafur with uracil, which competes with 5-FU for the degradative enzyme dihydropyrimidine (B8664642) dehydrogenase (DPD), thereby increasing the bioavailability of 5-FU. S-1 combines tegafur with gimeracil, a more potent DPD inhibitor, and oteracil, which reduces gastrointestinal toxicity.

The bioactivation of tegafur to 5-FU is primarily mediated by the cytochrome P450 enzyme CYP2A6 in the liver.

Caption: Bioactivation of tegafur to 5-FU in the liver.

Quantitative Pharmacological Data

The following tables summarize key pharmacokinetic parameters and clinical trial response rates for 5-FU, capecitabine, and tegafur-based therapies.

Table 1: Pharmacokinetic Parameters of Fluorinated Pyrimidines

| Compound | Administration | Dose | Cmax | AUC | t1/2 | Reference |

| 5-Fluorouracil | IV Bolus | 370 mg/m² | 48.41 ± 7.69 µg/mL | 13.61 ± 2.3 h·µg/mL | - | |

| 5-Fluorouracil | IV Infusion | 200 mg/m²/day | - | - | - | |

| Capecitabine | Oral | 1250 mg/m² | 5.2 ± 1.3 µg/mL | 28 ± 10 µg·h/mL | 2.7 h | |

| Tegafur (in S-1) | Oral | 50 mg/m² | - | - | 12.1 ± 2.5 h | |

| Doxifluridine | Oral | 1200 mg/m² | 67.1 - 68.3 mmol/L | 72.2 - 74.5 mmol·h/L | 32 - 45 min |

Table 2: Clinical Trial Response Rates of Fluorinated Pyrimidines

| Compound/Regimen | Cancer Type | Phase | Overall Response Rate (ORR) | Reference |

| 5-FU (bolus) | Breast Cancer | - | ~25% | |

| 5-FU (continuous infusion) | Breast Cancer | - | 29% (up to 54%) | |

| 5-FU + Folinic Acid | Breast Cancer | II | 41% | |

| Capecitabine | Breast Cancer (paclitaxel-resistant) | II | 20% | |

| Capecitabine | Breast Cancer (anthracycline-failed) | II | 36% | |

| Tegafur/Uracil (UFT) | Gastric Cancer | - | ~20% | |

| Epirubicin + Cisplatin + UFT + Leucovorin | Gastric Cancer | II | 57.5% | |

| Tegafur + Mitomycin C | Gastric Cancer | - | 7.8% | |

| UFT + Mitomycin C | Gastric Cancer | - | 25.3% | |

| UFT/Leucovorin | Colorectal Cancer | III | 11.7% | |

| 5-FU/Leucovorin | Colorectal Cancer | III | 14.5% |

Key Experimental Protocols

This section provides detailed methodologies for the synthesis of key fluorinated pyrimidines and an assay for their primary molecular target, thymidylate synthase.

Synthesis of 5-Fluorouracil (Adapted from Heidelberger et al., 1957)

The original synthesis of 5-fluorouracil involved the condensation of the potassium salt of ethyl fluoroformylacetate with S-ethylisothiourea hydrobromide.

Materials:

-

Ethyl fluoroformylacetate

-

Potassium hydroxide (B78521)

-

S-ethylisothiourea hydrobromide

-

Hydrochloric acid

Procedure:

-

Prepare the potassium salt of ethyl fluoroformylacetate by reacting ethyl fluoroformylacetate with an equimolar amount of potassium hydroxide in ethanol.

-

Add S-ethylisothiourea hydrobromide to the ethanolic solution of the potassium salt of ethyl fluoroformylacetate.

-

Reflux the reaction mixture for several hours.

-

After cooling, acidify the mixture with hydrochloric acid to precipitate the crude 2-ethylthio-5-fluorouracil.

-

Collect the precipitate by filtration and wash with cold water.

-

Hydrolyze the 2-ethylthio-5-fluorouracil by heating with concentrated hydrochloric acid.

-

Cool the solution to induce crystallization of 5-fluorouracil.

-

Collect the crystalline 5-fluorouracil by filtration, wash with cold water, and dry.

A more modern approach involves the direct fluorination of uracil.

Synthesis of Tegafur

A common method for the synthesis of tegafur involves the reaction of 5-fluorouracil with 2,3-dihydrofuran (B140613).

Materials:

-

5-Fluorouracil

-

2,3-Dihydrofuran

-

Copper(II) chloride (catalyst)

-

Ethanol

-

Tetrahydrofuran (THF)

Procedure:

-

In a suitable reaction vessel, dissolve 2,3-dihydrofuran and ethanol in THF.

-

Add a catalytic amount of CuCl₂.

-

Subject the mixture to microwave irradiation at 250W at 25°C for approximately 0.6 hours.

-

Cool the reaction mixture to room temperature and add 5-fluorouracil.

-

Continue microwave irradiation at a higher power (e.g., 600W) at a reaction temperature of around 100°C for 1 hour.

-

After the reaction is complete, distill off the low-boiling solvents to obtain an oily residue.

-

Wash the residue with diethyl ether to precipitate a white solid.

-

Recrystallize the solid from absolute ethanol to yield pure tegafur.

Spectrophotometric Assay of Thymidylate Synthase Activity

This assay measures the activity of thymidylate synthase by monitoring the increase in absorbance at 340 nm, which corresponds to the formation of dihydrofolate (DHF) from 5,10-methylenetetrahydrofolate during the conversion of dUMP to dTMP.

Materials:

-

Purified thymidylate synthase or cell lysate containing the enzyme

-

Reaction buffer (e.g., Tris-HCl, pH 7.4)

-

dUMP solution

-

5,10-methylenetetrahydrofolate solution

-

Spectrophotometer capable of reading at 340 nm

Procedure:

-

Prepare a reaction mixture in a quartz cuvette containing the reaction buffer, dUMP, and the enzyme source.

-

Initiate the reaction by adding the 5,10-methylenetetrahydrofolate solution.

-

Immediately place the cuvette in the spectrophotometer and begin recording the absorbance at 340 nm at regular time intervals.

-

The rate of increase in absorbance is proportional to the thymidylate synthase activity. The molar extinction coefficient of DHF at 340 nm can be used to calculate the specific activity of the enzyme.

The following diagram outlines the workflow for a typical spectrophotometric assay of thymidylate synthase.

Caption: Workflow for the spectrophotometric assay of thymidylate synthase.

Conclusion

The historical development of fluorinated pyrimidines, from the pioneering synthesis of 5-FU to the sophisticated design of oral prodrugs, represents a landmark achievement in cancer chemotherapy. The continued study of their mechanisms of action, resistance, and clinical application remains a vital area of research. This technical guide provides a foundational understanding of these critical therapeutic agents, offering valuable insights for scientists and clinicians working to further advance the treatment of cancer.

Methodological & Application

Protocol for 5-Fluorocytidine Metabolic Labeling of RNA: Application Notes for Researchers and Drug Development Professionals

This document provides a comprehensive guide for the metabolic labeling of RNA using 5-Fluorocytidine (5-FC), a powerful technique for studying RNA synthesis, turnover, and localization. These protocols and application notes are intended for researchers, scientists, and drug development professionals.

Introduction

Metabolic labeling with nucleoside analogs is a fundamental tool for investigating the dynamic life cycle of RNA. This compound (5-FC) is a pyrimidine (B1678525) analog that can be incorporated into newly synthesized RNA. This incorporation allows for the specific tagging and subsequent analysis of nascent RNA transcripts. The ability to isolate and quantify newly made RNA provides valuable insights into gene expression regulation, RNA processing, and the effects of therapeutic agents on RNA metabolism.

There are two primary pathways for the incorporation of 5-FC into RNA:

-

Direct Incorporation Pathway: 5-FC can be directly salvaged and phosphorylated by cellular enzymes to form this compound triphosphate (5-FCTP), which is then incorporated into RNA by RNA polymerases. The efficiency of this pathway can be influenced by the activity of cytidine (B196190) deaminase, which can convert 5-FC to 5-Fluorouracil (5-FU). In some experimental systems, such as in E. coli mutants lacking cytosine/cytidine deaminase activity, direct incorporation is the predominant mechanism.[1]

-

Conversion to 5-Fluorouracil (5-FU) Pathway: In many eukaryotic cells, 5-FC is first converted to 5-FU by cytosine deaminase. 5-FU is then further metabolized to 5-fluorouridine (B13573) triphosphate (FUTP), which is a substrate for RNA polymerases and is incorporated into RNA.[2] This pathway is often exploited in targeted RNA labeling studies, such as Flura-seq, where cells of interest are engineered to express cytosine deaminase.[2]

Quantitative Data Summary

The efficiency of 5-FC incorporation into RNA can vary depending on the cell type, the concentration of 5-FC, and the labeling time. The following tables summarize available quantitative data on 5-FC incorporation.

Table 1: this compound Incorporation in E. coli RNA

| Organism/Cell Line | Condition | Incorporation Level (mol%) | Reference |

| E. coli B | Standard Culture | 0.20 | [1] |

| E. coli B | + Tetrahydrouridine (Cytidine Deaminase Inhibitor) | ~3.0 | [1] |

| E. coli (cytosine/cytidine deaminase mutant) | Standard Culture | > 2x increase compared to wild-type | [1] |

Table 2: this compound Incorporation in Mammalian RNA

| Organism/Cell Line | Condition | Incorporation Level | Reference |

| HeLa cells | Treatment with 5-fluoro-[3H]uracil | ~0.2% of 5-fluorouridine incorporation | [3][4] |

Signaling Pathways and Experimental Workflows

To visualize the metabolic fate of this compound and the general experimental workflow for RNA labeling, the following diagrams are provided.

References

- 1. Specific incorporation of this compound into Escherichia coli RNA - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. Labeling and Isolation of Fluorouracil Tagged RNA by Cytosine Deaminase Expression - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Biological consequences of incorporation of this compound in the RNA of 5-fluorouracil-treated eukaryotic cells - PMC [pmc.ncbi.nlm.nih.gov]

- 4. pnas.org [pnas.org]

5-Fluorocytidine in SHAPE-MaP Experiments: A Clarification and Application Notes for Standard Probes

Initial research indicates that 5-Fluorocytidine (5fC) is not utilized as a chemical probe in Selective 2'-Hydroxyl Acylation Analyzed by Primer Extension and Mutational Profiling (SHAPE-MaP) experiments. The foundational principle of SHAPE chemistry involves the use of electrophilic reagents that acylate the 2'-hydroxyl group of conformationally flexible ribonucleotides.[1][2][3] Extensive literature review and established protocols consistently cite a range of validated SHAPE reagents, including 1M7 (1-methyl-7-nitroisatoic anhydride), NMIA (N-methylisatoic anhydride), NAI (2-methylnicotinic acid imidazolide), and others, which are selected for their reactivity with the ribose backbone.[1][4][5]

In contrast, studies involving this compound focus on its incorporation into RNA as a cytidine (B196190) analog for structural analysis by 19F NMR spectroscopy or as a metabolic product of anticancer drugs.[6][7] There is no current evidence to support its use as an external probing agent in SHAPE-MaP workflows.

Therefore, these application notes will focus on the principles and protocols of a standard SHAPE-MaP experiment, utilizing the well-characterized and commonly used reagent, 1-methyl-7-nitroisatoic anhydride (B1165640) (1M7) . This guide is intended for researchers, scientists, and drug development professionals seeking to apply SHAPE-MaP for RNA structure analysis.

Application Notes

Introduction to SHAPE-MaP

Selective 2'-Hydroxyl Acylation Analyzed by Primer Extension with Mutational Profiling (SHAPE-MaP) is a powerful, high-throughput technique that provides single-nucleotide resolution information about RNA structure.[8][9] The method relies on the principle that the 2'-hydroxyl group of the ribose sugar in RNA is more reactive in conformationally flexible regions and less reactive in structured regions, such as those involved in base-pairing or protein binding.[10]

A SHAPE reagent, such as 1M7, is introduced to an RNA sample. This electrophilic molecule acylates the 2'-hydroxyl groups of nucleotides in flexible regions, forming stable 2'-O-adducts.[3] During reverse transcription, these adducts cause the reverse transcriptase to misincorporate a nucleotide, creating a mutation in the resulting complementary DNA (cDNA).[9] By sequencing the cDNA library and comparing it to a no-reagent control, the mutation rate at each nucleotide position can be quantified. This "reactivity" profile provides a detailed map of the RNA's structural landscape.[1][3]

Applications in Research and Drug Development

-

RNA Structure Determination: Elucidate the secondary and tertiary structure of RNA molecules.[8]

-

RNA-Ligand Interactions: Identify the binding sites of small molecules, proteins, and other RNAs.[8]

-

In-Cell RNA Structure: Probe RNA structure within its native cellular environment.[3]

-

Drug Discovery: Screen for small molecules that bind to and modulate the structure and function of target RNAs.[8]

Experimental Protocols

Overview of the SHAPE-MaP Workflow

The SHAPE-MaP experiment can be broadly divided into four main stages: RNA Preparation and Modification, Reverse Transcription with Mutational Profiling, Library Preparation and Sequencing, and Data Analysis.

References

- 1. pubs.acs.org [pubs.acs.org]

- 2. Guidelines for SHAPE reagent choice and detection strategy for RNA structure probing studies - PMC [pmc.ncbi.nlm.nih.gov]

- 3. In-cell RNA structure probing with SHAPE-MaP - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Comparison of SHAPE reagents for mapping RNA structures inside living cells - PMC [pmc.ncbi.nlm.nih.gov]

- 5. researchgate.net [researchgate.net]

- 6. 5-Fluoro pyrimidines: labels to probe DNA and RNA secondary structures by 1D 19F NMR spectroscopy - PMC [pmc.ncbi.nlm.nih.gov]

- 7. Specific incorporation of this compound into Escherichia coli RNA - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. Using SHAPE-MaP to probe small molecule-RNA interactions - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. RNA motif discovery by SHAPE and mutational profiling (SHAPE-MaP) - PMC [pmc.ncbi.nlm.nih.gov]

- 10. SHAPE Profiling to Probe Group II Intron Conformational Dynamics During Splicing - PMC [pmc.ncbi.nlm.nih.gov]

Application Notes and Protocols for RNA Sequencing with 5-Fluorocytidine Labeled Transcripts

For Researchers, Scientists, and Drug Development Professionals

Introduction

Metabolic labeling of nascent RNA with modified nucleosides is a powerful tool for studying transcriptomics, enabling the analysis of RNA synthesis, turnover, and localization. 5-Fluorocytidine (5-FC) is a cytidine (B196190) analog that can be metabolically incorporated into RNA transcripts. As a derivative of the chemotherapeutic agent 5-Fluorouracil (5-FU), understanding the impact of 5-FC on RNA biology is of significant interest in cancer research and drug development. This document provides detailed application notes and protocols for performing RNA sequencing on transcripts labeled with this compound, offering a method to investigate the genome-wide incorporation of this analog and its subsequent effects on gene expression.

Application Notes

Principle of the Method

The workflow for this compound RNA sequencing (5-FC-seq) involves the metabolic labeling of cellular RNA with 5-FC, followed by the isolation of total RNA, library preparation, and high-throughput sequencing. This compound is taken up by cells and converted into this compound triphosphate (5-FCTP) through the nucleotide salvage pathway. This analog is then incorporated into newly synthesized RNA by RNA polymerases.

A critical consideration is the potential for cellular deaminases to convert 5-FC to 5-Fluorouridine (5-FU), which can then be incorporated into RNA. To specifically study the effects of 5-FC incorporation, it is advisable to use a cytidine deaminase inhibitor, such as tetrahydrouridine (B1681287), or to utilize cell lines with reduced cytidine deaminase activity.[1]

Applications

-

Drug Development: Investigate the mechanism of action of fluorine-based chemotherapeutic agents by mapping the genomic locations of their incorporation into RNA.

-

RNA Biology: Study the effects of 5-FC on RNA processing, stability, and translation.

-

Cancer Research: Elucidate the role of 5-FC incorporation in the anti-tumor activity of fluoropyrimidine drugs.

Data Presentation

The following tables summarize quantitative data related to this compound incorporation and general RNA sequencing library preparation.

| Parameter | Value | Cell Type / System | Reference |

| 5-FC Incorporation (relative to 5-FU) | ~0.2% of 5-FU incorporation | HeLa cells | [2] |

| 5-FC Incorporation (with deaminase inhibitor) | ~3 mol% in tRNA | E. coli | [1] |

| 5-FC Incorporation (direct labeling) | 0.20 mol% in total RNA | E. coli | [1] |

Table 1: Reported this compound Incorporation Rates.

| Library Preparation Step | Parameter | Recommended Value | Notes |

| RNA Input | Total RNA | 100 ng - 1 µg | High-quality, intact RNA (RIN > 7) is recommended. |

| Fragmentation | Time | 5-15 minutes | Optimal fragmentation time should be determined empirically based on the desired library size. |

| Reverse Transcription | Enzyme | Protoscript II / Superscript IV | The efficiency of reverse transcription over 5-FC is not fully characterized and may require optimization. |

| PCR Amplification | Cycles | 10-15 cycles | The number of cycles should be minimized to avoid amplification bias. |

| Expected Library Yield | >10 nM | Yields can vary depending on the input amount and quality. |

Table 2: General Parameters for RNA-Seq Library Preparation.

Experimental Protocols

Protocol 1: Metabolic Labeling of Mammalian Cells with this compound

Materials:

-

Mammalian cell line of interest

-

Complete cell culture medium

-

This compound (5-FC)

-

Tetrahydrouridine (optional, cytidine deaminase inhibitor)

-

Phosphate-buffered saline (PBS)

-

TRIzol reagent or other RNA extraction kit

Procedure:

-

Culture mammalian cells to ~70-80% confluency.

-

Prepare a stock solution of this compound in sterile PBS or DMSO.

-

(Optional) If using a cytidine deaminase inhibitor, pre-treat the cells with tetrahydrouridine at a final concentration of 10-50 µM for 1-2 hours.

-

Add this compound to the cell culture medium at a final concentration of 10-100 µM. The optimal concentration should be determined empirically.

-

Incubate the cells for the desired labeling period (e.g., 2-24 hours).

-

After incubation, wash the cells twice with ice-cold PBS.

-

Harvest the cells and proceed immediately to RNA extraction.

Protocol 2: RNA Extraction and Quality Control

Procedure:

-

Extract total RNA from the 5-FC labeled cells using TRIzol reagent or a column-based RNA extraction kit according to the manufacturer's instructions.

-

Perform a DNase treatment to remove any contaminating genomic DNA.

-

Assess the quantity and purity of the extracted RNA using a spectrophotometer (e.g., NanoDrop). A 260/280 ratio of ~2.0 is indicative of pure RNA.

-

Evaluate the integrity of the RNA using a Bioanalyzer or similar instrument. An RNA Integrity Number (RIN) greater than 7 is recommended for downstream sequencing applications.

Protocol 3: RNA-Seq Library Preparation

This protocol is adapted from a standard stranded mRNA-seq library preparation workflow.

Materials:

-

Total RNA from 5-FC labeled cells

-

mRNA purification kit (e.g., oligo(dT) magnetic beads)

-

RNA fragmentation buffer

-

Reverse transcriptase and associated buffers

-

Second-strand synthesis mix

-

End-repair and A-tailing reagents

-

Sequencing adapters

-

DNA ligase

-

PCR amplification mix

-

Library purification beads (e.g., AMPure XP)

Procedure:

-

mRNA Purification: Isolate mRNA from 100 ng - 1 µg of total RNA using oligo(dT) magnetic beads.

-

RNA Fragmentation: Fragment the purified mRNA to the desired size range (typically 200-500 bp) using a fragmentation buffer and incubation at an elevated temperature.

-

First-Strand cDNA Synthesis: Synthesize the first strand of cDNA using a reverse transcriptase and random hexamer primers.

-

Note: The efficiency of reverse transcriptase reading through 5-FC is a critical and largely uncharacterized step. It is possible that 5-FC may cause pausing or misincorporation by the reverse transcriptase.

-

-

Second-Strand cDNA Synthesis: Synthesize the second strand of cDNA. In a stranded protocol, dUTP is typically incorporated in place of dTTP.

-

End Repair and A-Tailing: Repair the ends of the double-stranded cDNA and add a single 'A' nucleotide to the 3' ends.

-